Arachidic anhydride

Description

Significance as a Long-Chain Carboxylic Anhydride (B1165640) in Synthetic Chemistry

The primary role of arachidic anhydride in synthetic chemistry is as an acylating agent. britannica.com The electrophilic nature of the carbonyl carbons in the anhydride group makes them susceptible to attack by nucleophiles. acs.org This reactivity allows for the introduction of the long 20-carbon acyl chain (arachidoyl group) into other molecules.

This process, known as acylation, is fundamental in organic synthesis for creating a variety of compounds. This compound can react with:

Alcohols and Phenols: to form esters. britannica.com

Amines: to form amides. britannica.com

Water: to hydrolyze back to two molecules of arachidic acid. britannica.com

The significance of using a long-chain carboxylic anhydride like this compound lies in the ability to impart specific properties to the resulting molecule. The long C20 alkyl chain is highly lipophilic (fat-loving) and hydrophobic (water-repelling). By attaching this chain to a molecule, chemists can significantly alter its solubility, melting point, and how it interacts with other substances and surfaces.

For instance, the reaction of higher carboxylic acid anhydrides with wool has been explored to modify its properties. google.com The use of acetic acid can facilitate the reaction of higher molecular weight anhydrides, like this compound, with wool, a process that is otherwise difficult. google.com This modification can improve the wool's resistance to acidic conditions encountered during manufacturing processes. google.com

Overview of Advanced Research Domains Involving this compound

The unique characteristics of this compound have led to its use in several advanced research areas:

Materials Science and Nanotechnology: Long-chain carboxylic acids and their derivatives are crucial in the development of new materials. Arachidic acid, the precursor to the anhydride, is used to produce polymer films for electronic applications. researchgate.net Research has also focused on the formation of low-dimensional architectures of molecules on surfaces, where this compound has been observed to form distinct enantiomorphous domains on graphite. uni-osnabrueck.de This ability to form organized structures at the nanoscale is of great interest for creating functional surfaces and electronic devices. The nanomechanical properties of Langmuir-Blodgett films of arachidic acid have also been investigated, revealing how molecular orientation is influenced by extraction pressure. researchgate.net

Surface Modification: The hydrophobic nature of the arachidoyl chain makes this compound and its parent acid useful for modifying the properties of surfaces. For example, arachidic acid has been used in conjunction with other molecules to modify the surface of indium tin oxide (ITO), a transparent conductor used in electronic displays, from hydrophilic (water-attracting) to hydrophobic. researchgate.net

Biochemical Research: While this article focuses on the chemical compound itself, it is worth noting that its parent molecule, arachidic acid, is a saturated fatty acid found in various natural sources. wikipedia.org The study of such long-chain fatty acids and their derivatives is integral to understanding biological systems and for the production of detergents and lubricants. wikipedia.org

Properties

IUPAC Name |

icosanoyl icosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H78O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(41)43-40(42)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUONNNVJUCSETH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

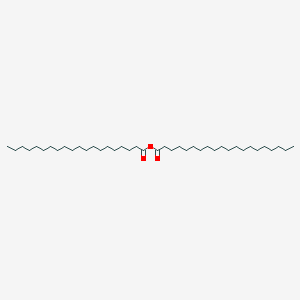

CCCCCCCCCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H78O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340753 | |

| Record name | Arachidic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55726-22-2 | |

| Record name | Eicosanoic acid, 1,1′-anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55726-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arachidic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arachidic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursors for Arachidic Anhydride

Established Synthetic Pathways for Carboxylic Anhydrides

Traditional methods for synthesizing carboxylic anhydrides are well-established and can be adapted for long-chain fatty acids like arachidic acid.

The direct dehydration of two carboxylic acid molecules is a fundamental method for forming an anhydride (B1165640). For monocarboxylic acids, this process is more challenging than for 1,2-dicarboxylic acids and typically requires high temperatures and a mechanism for water removal. google.com The thermal dehydration of fatty acids to produce their corresponding anhydrides has historically been performed via a single-step, high-temperature (above 175 °C) reaction. google.com

A more common and efficient approach involves using a chemical dehydrating agent. Acetic anhydride is a frequently used reagent for this purpose, reacting with higher fatty acids to yield the desired symmetrical anhydride. google.com This reaction can be driven by the continuous removal of the acetic acid byproduct. google.com The dehydration can also be catalyzed by the presence of a small quantity of a 1,2-dicarboxylic acid or its anhydride, which facilitates the reaction. google.com

A versatile and widely used method for preparing both symmetrical and mixed anhydrides involves the reaction of an acid chloride with a carboxylate salt. chemistrysteps.com In this nucleophilic acyl substitution reaction, the carboxylate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. coconote.app The subsequent departure of the chloride ion results in the formation of the anhydride linkage. coconote.app

For the synthesis of arachidic anhydride, this pathway would involve the reaction between arachidoyl chloride and a carboxylate salt, such as sodium arachidate (B1238690). chemistrysteps.comcoconote.app This method is advantageous as it allows for the formation of anhydrides under relatively mild conditions. libretexts.org

Advanced Synthetic Approaches for Fatty Acid Anhydrides

Modern synthetic strategies focus on achieving high purity and yield under milder conditions, which is particularly important for sensitive or complex molecules.

To overcome the byproducts and harsh conditions of high-temperature disproportionation, a fast, three-stage, low-temperature process has been developed for producing high-purity fatty acid anhydrides. google.com This method is suitable for higher fatty acids, including arachidic acid. google.comgoogle.com

The process involves three main steps:

Liquid Phase Dehydration : The fatty acid is first reacted with a dehydrating agent like acetic anhydride under mild conditions (e.g., 25°C to 150°C) for a short duration (e.g., 5 to 30 minutes). google.com This creates an equilibrium mixture of mixed and symmetrical anhydrides. google.com

Conversion to Symmetrical Anhydride : The mixture is then subjected to vacuum at a moderately elevated temperature (e.g., 100°C to 160°C) to continually remove the dehydrating agent and its acid byproduct (e.g., acetic acid). google.com This shifts the equilibrium, converting the remaining fatty acid and mixed anhydrides into the desired symmetrical anhydride. google.com

Purification : The final step involves purifying the symmetrical anhydride under mild conditions, preferably using thin-film short-path evaporation, to remove any remaining impurities. google.com This process can yield fatty acid anhydrides with purities of at least 95%. google.com

| Process Stage | Temperature Range | Duration | Pressure | Outcome |

| 1. Dehydration | 25°C - 150°C | 5 - 30 min | Atmospheric | Mixture of mixed and symmetrical anhydrides |

| 2. Conversion | 100°C - 160°C | 0.1 - 60 min | 1 - 500 mm Hg | 85-95% symmetrical anhydride |

| 3. Purification | Varies (e.g., 210°C) | Continuous | High Vacuum (e.g., 30 microns) | >95% pure symmetrical anhydride |

| Table based on data from a patented multi-stage process for fatty acid anhydrides. google.com |

Activating reagents provide a powerful method for anhydride synthesis under very mild conditions. Dicyclohexylcarbodiimide (DCC) is a prominent coupling and dehydrating agent used for this purpose. researchgate.net The reaction of a fatty acid with DCC proceeds rapidly at room temperature in a suitable solvent, such as carbon tetrachloride, to produce the corresponding anhydride in high yield, alongside the insoluble byproduct N,N'-dicyclohexylurea. researchgate.netscribd.com

This method has been successfully applied to a variety of fatty acids, including caprylic, palmitic, stearic, and oleic acids, with reported yields between 87-94%. researchgate.netnih.gov The reaction is often clean, and the anhydride can sometimes be used for subsequent acylation reactions without extensive purification. researchgate.netscribd.com

| Fatty Acid | Solvent | Anhydride Yield (%) |

| Oleic Acid | Carbon Tetrachloride | 91 |

| Palmitic Acid | Carbon Tetrachloride | 94.5 |

| Stearic Acid | Carbon Tetrachloride | 88.5 |

| Caprylic Acid | Carbon Tetrachloride | 87.5 |

| Palmitic Acid | Benzene | 85 |

| Oleic Acid | Petroleum Ether | 87 |

| Table illustrating typical yields for fatty acid anhydride synthesis using DCC in various solvents. scribd.com |

Precursors and Intermediate Compounds in this compound Synthesis

The primary precursor for the synthesis of this compound is arachidic acid (eicosanoic acid). google.com This saturated fatty acid with a 20-carbon chain is the fundamental building block for the anhydride. vulcanchem.com

Depending on the chosen synthetic pathway, several other compounds act as precursors or are formed as key intermediates:

Arachidoyl chloride : This is the acid chloride of arachidic acid and serves as a key electrophilic precursor in the synthesis route involving reaction with a carboxylate salt. chemistrysteps.comgoogle.com

Sodium arachidate (or other carboxylate salts): This nucleophilic precursor is reacted with arachidoyl chloride to form the anhydride. chemistrysteps.comcoconote.app

Acetic anhydride : Used as a dehydrating agent and precursor in multi-stage processes, it forms a mixed anhydride (acetic this compound ) as a transient intermediate. google.com

Dicyclohexylcarbodiimide (DCC) : This compound acts as a precursor and activating agent, which is converted to the byproduct N,N'-dicyclohexylurea during the reaction. researchgate.netscribd.com

Chemical Reactivity and Mechanistic Studies of Arachidic Anhydride

Nucleophilic Acyl Substitution Reactions of Anhydrides

The cornerstone of arachidic anhydride's reactivity is the nucleophilic acyl substitution pathway. byjus.com In these reactions, a nucleophile attacks one of the carbonyl groups, leading to the displacement of a carboxylate leaving group. youtube.com Carboxylic acid derivatives, including anhydrides, react with a variety of nucleophiles. byjus.com The reactivity of these derivatives is influenced by the nature of the substituent attached to the acyl group. chemrevise.org

The generally accepted mechanism for nucleophilic acyl substitution on an acid anhydride (B1165640), such as this compound, proceeds through a multi-step addition-elimination process. saskoer.camasterorganicchemistry.com

Step 1: Nucleophilic Attack: The reaction initiates with the attack of a nucleophile on one of the electrophilic carbonyl carbons of the anhydride. This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate. youtube.comlibretexts.org This intermediate is characterized by the change in hybridization of the carbonyl carbon from sp2 to sp3. youtube.com

Step 2: Reformation of the Carbonyl and Leaving Group Departure: The tetrahedral intermediate is typically unstable and collapses. le.ac.uk The carbonyl double bond reforms, which concurrently leads to the expulsion of the best leaving group. youtube.com In the case of an anhydride, the leaving group is a carboxylate anion (arachidate anion), which is stabilized by resonance. youtube.commasterorganicchemistry.com

Step 3 (for neutral nucleophiles): Deprotonation: When a neutral nucleophile (like water, an alcohol, or an amine) is used, the initially formed tetrahedral intermediate will be protonated. libretexts.org Following the departure of the carboxylate leaving group, a final deprotonation step by a base (which can be another molecule of the nucleophile or a non-nucleophilic base added to the reaction) yields the neutral final product. saskoer.calibretexts.org

This mechanism can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and activates it towards attack by weaker nucleophiles. byjus.com Under basic conditions, the nucleophile is often deprotonated to form a more potent anionic nucleophile, accelerating the rate of reaction. byjus.com

Within the hierarchy of carboxylic acid derivative reactivity, acid anhydrides are generally less reactive and less electrophilic than acyl halides. ksu.edu.salibretexts.orglibretexts.org

Several factors contribute to this difference:

Leaving Group Ability: The leaving group in an acyl chloride is a halide ion (Cl⁻), whereas in an anhydride, it is a carboxylate ion (RCOO⁻). The chloride ion is a weaker base than the carboxylate ion, making it a better leaving group. This facilitates a faster reaction rate for acyl chlorides.

Electrophilicity: The electrophilicity of the carbonyl carbon is greater in acyl chlorides. Although both the chlorine atom in an acyl chloride and the oxygen atom in an anhydride are electron-withdrawing, the anhydride has an additional resonance stabilization effect. The lone pair of electrons on the oxygen atom linking the two acyl groups can be delocalized across both carbonyl groups, which slightly reduces the partial positive charge on each carbonyl carbon compared to an acyl chloride. chemrevise.org

Due to their high reactivity, acyl chlorides react vigorously, even with weak nucleophiles like water at room temperature. chemrevise.org Acid anhydrides react more slowly under similar conditions. chemrevise.orgchemguide.co.uk However, despite being less reactive than acyl chlorides, anhydrides are still valuable acylating agents, offering advantages such as being easier to handle and producing a less corrosive carboxylic acid byproduct instead of hydrogen chloride gas. le.ac.ukchemguide.co.uk

Transformations Yielding Carboxylic Acid Derivatives from this compound

This compound serves as a versatile starting material for the synthesis of other arachidic acid derivatives through nucleophilic acyl substitution.

Acid anhydrides react with alcohols to produce esters and a carboxylic acid. libretexts.orglibretexts.org The reaction of this compound with an alcohol (R'OH) would yield an arachidate (B1238690) ester and a molecule of arachidic acid. These reactions are typically performed by heating the anhydride with the alcohol, often in the presence of an acid catalyst (like sulfuric acid) or a base like pyridine. libretexts.orgmasterjeeclasses.com The base not only catalyzes the reaction but also neutralizes the carboxylic acid byproduct. libretexts.org

The general mechanism involves the nucleophilic attack of the alcohol on one of the anhydride's carbonyl carbons, followed by the elimination of the arachidate leaving group. libretexts.orglibretexts.org

Table 1: Generalized Esterification of this compound

| Reactant 1 | Reactant 2 | Product 1 (Ester) | Product 2 (Carboxylic Acid) | Typical Conditions |

| This compound | Alcohol (R'OH) | Arachidate Ester | Arachidic Acid | Heat, Acid Catalyst (e.g., H₂SO₄) or Pyridine |

This reaction is a common and effective method for ester synthesis, often preferred over Fischer esterification with carboxylic acids because it is not reversible. chemrevise.orgwikipedia.org

The reaction of this compound with ammonia, primary amines, or secondary amines yields an N-substituted or unsubstituted arachidamide. le.ac.uklibretexts.orglibretexts.org A molecule of arachidic acid is formed as a byproduct. chemguide.co.uk

The reaction mechanism is analogous to esterification, with the amine acting as the nucleophile. saskoer.ca A key consideration for this reaction is that the carboxylic acid byproduct will react with the amine (which is basic) to form a salt. chemguide.co.uk To prevent the loss of the valuable amine nucleophile, the reaction is typically carried out using two equivalents of the amine: one to act as the nucleophile and the second to act as a base to neutralize the byproduct. saskoer.ca Alternatively, one equivalent of the amine can be used in the presence of a non-nucleophilic base. saskoer.ca

Table 2: Generalized Amidation of this compound

| Reactant 1 | Reactant 2 | Product 1 (Amide) | Product 2 (Salt/Acid) | Typical Conditions |

| This compound | Ammonia (NH₃) | Arachidamide | Ammonium Arachidate | Room temperature or gentle heating |

| This compound | Primary Amine (R'NH₂) | N-Alkyl Arachidamide | Alkylammonium Arachidate | Room temperature or gentle heating |

| This compound | Secondary Amine (R'₂NH) | N,N-Dialkyl Arachidamide | Dialkylammonium Arachidate | Room temperature or gentle heating |

Acid anhydrides are readily hydrolyzed by water to form two equivalents of the corresponding carboxylic acid. ksu.edu.sadkvjamnagar.edu.inreb.rw Therefore, the reaction of this compound with water yields two molecules of arachidic acid. libretexts.org

This reaction proceeds via the standard nucleophilic acyl substitution mechanism, with water acting as the nucleophile. libretexts.org While the reaction can occur with just water, it is often slow at room temperature but can be accelerated by heating or by catalysis with either acid or base. chemguide.co.uk The hydrolysis of anhydrides is generally much faster and more complete than the hydrolysis of esters under similar conditions. ksu.edu.sa

Other Significant Chemical Transformations Involving the Anhydride Moiety

Reduction Reactions

The anhydride moiety of this compound, like other carboxylic acid anhydrides, is susceptible to reduction by powerful reducing agents. The typical outcome of such a reaction is the conversion of the anhydride to primary alcohols. units.itlibretexts.orgksu.edu.sa

Strong nucleophilic hydride reagents, most notably Lithium aluminum hydride (LiAlH₄), are effective for this transformation. units.itpdx.edu The reaction proceeds via a two-step mechanism. The first step involves a nucleophilic acyl substitution, where a hydride ion attacks one of the carbonyl carbons, leading to the cleavage of the anhydride and formation of an intermediate aldehyde and a carboxylate salt. The aldehyde is immediately reduced further in a second nucleophilic addition step by another hydride ion to an alkoxide, which is then protonated during workup to yield the primary alcohol. libretexts.org Given that the aldehyde is more reactive than the starting anhydride, it is difficult to isolate at this intermediate stage. libretexts.org

Alternatively, the use of less reactive or sterically hindered reducing agents can, in some cases, allow for the isolation of an aldehyde. Diisobutylaluminum hydride (DIBAL-H) is a reagent capable of reducing anhydrides to aldehydes, although careful control of reaction conditions such as temperature is often required. units.it

| Reagent | Product(s) | Reaction Type | Notes |

| Lithium aluminum hydride (LiAlH₄) | Primary Alcohol (1-eicosanol) | Full Reduction | A strong, non-selective reducing agent that converts the anhydride to the corresponding alcohol. units.itpdx.edu |

| Diisobutylaluminum hydride (DIBAL-H) | Aldehyde (Eicosanal) | Partial Reduction | Can allow for the isolation of the aldehyde product under controlled conditions. units.it |

Acylation Reactions (e.g., Friedel-Crafts Acylation)

This compound can serve as an effective acylating agent in electrophilic aromatic substitution reactions, most notably the Friedel-Crafts acylation. sigmaaldrich.comlibretexts.org In this type of reaction, an acyl group (in this case, an arachidoyl group) is attached to an aromatic ring. The reaction is typically promoted by a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which activates the anhydride. byjus.combyjus.com

The mechanism involves the coordination of the Lewis acid to one of the carbonyl oxygen atoms of the anhydride. This polarization enhances the electrophilicity of the carbonyl carbon. Cleavage of the carbon-oxygen bond in the anhydride generates a resonance-stabilized acylium ion. sigmaaldrich.com This highly electrophilic intermediate is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex (an arenium ion). Aromaticity is restored by the loss of a proton from the ring, yielding the final aryl ketone product and regenerating the catalyst. byjus.com An advantage of using an anhydride for acylation is that the product ketone is less reactive than the starting aromatic compound, which prevents further acylation reactions from occurring. lscollege.ac.in

Research into the functionalization of fatty acids has demonstrated the utility of this reaction. For instance, studies on the Friedel-Crafts acylation of furan (B31954) with lauric anhydride (a C12 fatty acid anhydride, analogous to the C20 this compound) have been successfully carried out using solid acid catalysts like mesoporous aluminosilicates (Al-MCM-41). rsc.orgresearchgate.net This approach offers a more environmentally benign alternative to traditional Lewis acids. researchgate.net The proposed mechanism on these solid catalysts involves the activation of the acyl group through interaction with an oxygen atom on the catalyst surface. rsc.org

Table 2: Research Findings on Friedel-Crafts Acylation with a Long-Chain Fatty Anhydride

| Reactants | Catalyst | Key Findings | Reference |

|---|---|---|---|

| Furan and Lauric Anhydride | Mesoporous aluminosilicate (B74896) (Al-MCM-41) | Successfully produced the acylated furan product, demonstrating the viability of using fatty acid anhydrides as acylating agents with solid acid catalysts. | rsc.org |

| Aromatic Compounds and Acetic Anhydride | Zeolite Catalysts (e.g., H-BEA) | Zeolites are effective catalysts for acylation, with the reaction proceeding via an acylium ion intermediate. This method reduces environmental issues associated with traditional catalysts. | researchgate.net |

| Toluene and Acetic Anhydride | Triphenyltin grafted on SBA-15 mesoporous silica (B1680970) | Demonstrated acylation over a modified mesoporous silica catalyst. | sigmaaldrich.com |

Gas-Phase Acyl Transfer Reactions

The study of gas-phase reactions of complex lipids like this compound is primarily conducted using mass spectrometry techniques. snmjournals.orgsnmjournals.org In this context, gas-phase acyl transfer refers to reactions and fragmentations of ionized molecules in the high vacuum of a mass spectrometer. These studies are crucial for the structural elucidation of fatty acids and their derivatives.

When a molecule like this compound is ionized, it can undergo a variety of fragmentation processes. While direct intermolecular acyl transfer in the gas phase is not a common synthetic reaction, intramolecular rearrangements and fragmentation pathways that involve the transfer of the acyl group are fundamental to its mass spectrum. The analysis of these fragmentation patterns provides information about the molecule's structure. For instance, studies of arachidonic acid derivatives have noted the potential for oxygen transfer via labile anhydride bonds during gas-phase reactivity.

Computational studies on the gas-phase decarbonylative dehydration of anhydride-activated carboxylic acids have been used to model reaction mechanisms. mdpi.com These theoretical models investigate the energetics of intermediates and transition states, such as the oxidative addition of the anhydride to a metal center and subsequent elimination of products, providing insight into potential catalytic cycles that could occur in the gas phase. mdpi.com

The analysis of fatty acids by gas chromatography-mass spectrometry (GC-MS) often involves derivatization to more volatile and stable compounds, such as oxazolines. researchgate.net The mass spectra of these derivatives exhibit characteristic fragmentation patterns that allow for the determination of the original fatty acid structure. Although this is not a direct reaction of the anhydride itself, it highlights the importance of gas-phase ion chemistry in the study of long-chain fatty acyl compounds. researchgate.net

Derivatization Strategies in Chemical and Biochemical Research of Arachidic Anhydride

Functional Group Modification for Enhanced Analytical Detection

The inherent properties of long-chain fatty acid anhydrides like arachidic anhydride (B1165640) can present challenges for direct analysis. Functional group modification through derivatization is often necessary to improve their detectability in various analytical platforms.

For spectroscopic techniques, particularly mass spectrometry (MS), derivatization of the carboxyl group is a common strategy to enhance ionization efficiency and, consequently, detection sensitivity. researchgate.net While direct analysis of underivatized fatty acids is possible, it often suffers from poor ionization. researchgate.net The introduction of a "charge-switch" or permanently charged moiety can significantly improve the signal in positive ion mode electrospray ionization (ESI)-MS. researchgate.netacademicjournals.org

A variety of reagents can be employed for this purpose. For instance, primary amines such as 3-picolylamine (3-PA) and 2-picolylamine (2-PA) have been used to derivatize fatty acids, leading to enhanced sensitivity and selectivity in orbitrap mass spectrometry. mdpi.com This approach allows for the detection of fatty acids in the low femtomole range. mdpi.com Similarly, reagents containing benzofurazan (B1196253) moieties, like 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE), can be used to label fatty acids for liquid chromatography-mass spectrometry (LC-MS/MS) analysis, also achieving detection limits in the femtomole range. mdpi.com The derivatization not only improves ionization but can also lead to predictable fragmentation patterns in tandem MS (MS/MS), which enhances the specificity of the method. academicjournals.orgddtjournal.com

Table 1: Derivatization Reagents for Enhanced Spectroscopic Analysis of Fatty Acids

| Derivatization Reagent | Analytical Technique | Improvement |

| 3-Picolylamine (3-PA) | Orbitrap Mass Spectrometry | Enhanced sensitivity and selectivity, low femtomole LOD. mdpi.com |

| 2-Picolylamine (2-PA) | LC-MS | Used for determination of short-chain fatty acids. mdpi.com |

| DAABD-AE | LC-MS/MS | LODs in the femtomole range for fatty acids in plasma. mdpi.com |

| AMPP | LC-MS | 60,000-fold increase in sensitivity compared to underivatized methods. mdpi.com |

In liquid chromatography (LC), derivatization serves a dual purpose: it can enhance the sensitivity of detection (as discussed above) and improve the chromatographic separation of analytes. nih.gov For complex biological samples, separating structurally similar fatty acids can be challenging. Derivatization can alter the polarity and structural characteristics of the analytes, leading to better resolution on chromatographic columns. academicjournals.orgnih.gov

For example, pre-column derivatization of arachidonic acid metabolites with 9-anthryldiazomethane (B78999) has been shown to enable their separation and analysis by high-performance liquid chromatography (HPLC) with high sensitivity. nih.gov This method allowed for the separation of a mixture of eleven different metabolites. nih.gov Another strategy involves converting fatty acids into chiral derivatives, which can then be separated using chiral chromatographic columns. mdpi.com This is particularly useful for resolving stereoisomers.

The use of derivatizing agents that introduce a charged group can also be advantageous for ion-exchange chromatography. academicjournals.org Furthermore, the increased molecular weight and altered polarity resulting from derivatization can improve retention and separation in reversed-phase LC. academicjournals.org The choice of derivatization reagent and chromatographic conditions is critical and depends on the specific analytical goals, such as the desired level of sensitivity and the complexity of the sample matrix. academicjournals.orgcreative-proteomics.com

Table 2: Impact of Derivatization on Chromatographic Analysis of Fatty Acids

| Derivatization Approach | Chromatographic Method | Key Benefit |

| Pre-column derivatization with 9-anthryldiazomethane | Normal-phase HPLC | Separation of multiple arachidonic acid metabolites. nih.gov |

| Chiral derivatization | Chiral Chromatography | Separation of fatty acid isomers. mdpi.com |

| Introduction of charged groups | Ion-Exchange Chromatography | Simplified separation from interferences. academicjournals.org |

| General derivatization | Reversed-Phase LC | Improved retention and separation. academicjournals.org |

Strategies for Bioconjugation and Biomolecule Functionalization

The reactivity of the anhydride bond in arachidic anhydride makes it a useful tool for bioconjugation, the process of linking molecules to biomolecules such as proteins or peptides.

The anhydride moiety is susceptible to nucleophilic attack by primary amines, leading to the formation of a stable amide bond. researchgate.netchemguide.co.uk This reaction is a fundamental strategy for covalently attaching the arachidic acid backbone to proteins and other biomolecules that possess accessible primary amine groups, such as the side chain of lysine (B10760008) residues. researchgate.netlibretexts.org The reaction proceeds through a nucleophilic acyl substitution mechanism where the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and formation of an amide and a carboxylate. openstax.org This process is analogous to the acylation of amines by acyl chlorides. chemguide.co.ukchemguide.co.uk The reaction is generally efficient and can occur under relatively mild conditions. chemguide.co.uk

Anhydride-based linkers can be engineered to be pH-sensitive. rsc.org For example, derivatives of maleic anhydride can form amide bonds with primary amines that are stable at physiological pH but can be cleaved under mildly acidic conditions. rsc.org This property is highly valuable in the design of drug delivery systems, where a therapeutic agent can be conjugated to a carrier molecule via a pH-sensitive linker. nih.govgoogle.com The conjugate remains intact in the bloodstream but releases the drug in the acidic microenvironment of tumors or within specific cellular compartments like endosomes and lysosomes. nih.govmdpi.com While research has focused on maleic anhydride derivatives, the principle could be extended to other anhydrides for creating stimuli-responsive biomaterials. rsc.orgresearchgate.net

Mixed anhydrides, which contain two different acyl groups, are versatile intermediates in bioconjugation and peptide synthesis. google.comresearchgate.netwikipedia.org A mixed anhydride can be formed by reacting a carboxylic acid (such as a modified arachidic acid) with an acid chloride or another reactive acid derivative. google.com This "activates" the carboxylic acid for subsequent reaction with a nucleophile, such as an amine on a biomolecule. mdpi.com This two-step approach allows for a controlled and efficient conjugation process. mdpi.com For example, a mixed anhydride of a fatty acid and a carbonic acid derivative can be used to acylate an amino acid or peptide. researchgate.net The reactivity of the two carbonyl groups in the mixed anhydride can be different, allowing for selective reactions. mdpi.com This strategy is particularly useful in peptide synthesis to form peptide bonds. researchgate.net

Chiral Derivatization Approaches for Stereochemical Analysis

The stereochemical analysis of chiral molecules is a critical aspect of chemical and biochemical research, as the spatial arrangement of atoms can significantly influence biological activity and chemical properties. While arachidic acid itself is an achiral molecule, its derivatives can be chiral. In the context of "this compound," which is symmetrical and achiral, any stereochemical analysis would apply to chiral derivatives that could be synthesized from it or to chiral fatty acids that could be related to arachidic acid. Chiral derivatization is a powerful strategy employed to determine the enantiomeric composition of a chiral analyte. This indirect method involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, having different physicochemical properties, can then be separated and quantified using standard achiral chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). nih.govresearchgate.net

Acid anhydrides, including this compound, are highly reactive acylating agents. They readily react with nucleophiles like alcohols and amines without the need for a catalyst, although one may be used to increase the reaction rate. libretexts.orgquimicaorganica.orglibretexts.orglibretexts.orgchemguide.co.uk This reactivity can be harnessed for chiral derivatization. The reaction of this compound with a chiral alcohol or a chiral amine would result in the formation of a chiral ester or amide of arachidic acid, respectively, along with a molecule of arachidic acid. The resulting diastereomeric esters or amides can then be separated and analyzed.

The fundamental principle of this approach is the conversion of a difficult-to-separate enantiomeric pair into a more easily separable diastereomeric pair. The choice of the chiral derivatizing agent is crucial and depends on the functional group present in the analyte, the analytical technique to be used, and the required sensitivity. Many CDAs are commercially available or can be synthesized. researchgate.net

Reaction of this compound with Chiral Alcohols

The reaction of this compound with a chiral alcohol (R*-OH) proceeds via nucleophilic acyl substitution. The alcohol attacks one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the formation of a chiral ester and a molecule of arachidic acid. quimicaorganica.orglibretexts.orgchemguide.co.uk

General Reaction:

(C₁₉H₃₉CO)₂O + R-OH → C₁₉H₃₉COOR + C₁₉H₃₉COOH

This compound + Chiral Alcohol → Chiral Arachidic Ester + Arachidic Acid

The resulting diastereomeric esters can then be separated by chromatography, typically on a non-chiral stationary phase.

Reaction of this compound with Chiral Amines

Similarly, this compound can react with a chiral primary or secondary amine (R*-NH₂) to form a chiral amide and a molecule of arachidic acid. libretexts.orglibretexts.orglumenlearning.com This reaction is also a nucleophilic acyl substitution and is generally a rapid process.

General Reaction:

(C₁₉H₃₉CO)₂O + R-NH₂ → C₁₉H₃₉CONHR + C₁₉H₃₉COOH

This compound + Chiral Amine → Chiral Arachidic Amide + Arachidic Acid

The diastereomeric amides produced can be separated and quantified using chromatographic methods.

Common Chiral Derivatizing Agents and Research Findings

While direct studies on the chiral derivatization of this compound are not prevalent in the literature, extensive research on the chiral analysis of carboxylic acids provides a strong basis for applicable methods. The following tables summarize common chiral derivatizing agents that could be employed for the stereochemical analysis of derivatives of this compound.

Table 1: Chiral Derivatizing Agents for Reaction with Carboxylic Anhydrides

| Chiral Derivatizing Agent (CDA) | Analyte Functional Group | Resulting Derivative | Analytical Technique | Reference |

| (S)-(-)-1-(1-Naphthyl)ethylamine | Carboxylic Acid/Anhydride | Diastereomeric Amides | HPLC | aocs.org |

| (R)-(+)-1-Phenylethylamine | Carboxylic Acid/Anhydride | Diastereomeric Amides | GC, TLC | aocs.org |

| Phenylglycine methyl ester (PGME) | Carboxylic Acid/Anhydride | Diastereomeric Amides | LC-MS | acs.org |

| Phenylalanine methyl ester (PAME) | Carboxylic Acid/Anhydride | Diastereomeric Amides | LC-MS | acs.org |

| (1R,2R)-2-(2,3-Anthracenedicarboximido)cyclohexanol | Carboxylic Acid/Anhydride | Diastereomeric Esters | HPLC (Fluorescence) | nih.gov |

Research has demonstrated the successful application of these agents for the analysis of various fatty acids. For instance, phenylglycine methyl ester (PGME) and phenylalanine methyl ester (PAME) have been effectively used for the stereochemical analysis of α- and β-hydroxy fatty acids via LC-MS. acs.org The derivatization with these reagents allows for direct analysis without extensive sample purification. acs.org Another powerful set of reagents are those that introduce a fluorescent tag, such as (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol, which enables highly sensitive detection at femtomole levels by HPLC. nih.gov This level of sensitivity is particularly advantageous for the analysis of trace amounts of chiral compounds in biological samples. nih.gov

Table 2: Detailed Research Findings on Chiral Derivatization of Fatty Acids

| Research Focus | Chiral Derivatizing Agent | Key Findings | Reference |

| Stereochemical analysis of α- and β-hydroxy fatty acids | Phenylglycine methyl ester (PGME) and Phenylalanine methyl ester (PAME) | Enables direct LC-MS analysis of crude extracts. The resulting diastereomers show significant retention time differences, allowing for clear separation. | acs.org |

| High-sensitivity analysis of chiral branched-chain fatty acids | (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol | Allows for fluorescent detection at the femtomole level. Effective for separating diastereomers of fatty acids with chiral centers remote from the carboxyl group. | nih.gov |

| Stereospecific analysis of triacyl-sn-glycerols | (S)-(+)-1-(1-Naphthyl)ethyl urethane (B1682113) derivatives (formed from isocyanate) | Diastereomeric urethane derivatives of diacylglycerols were resolved by HPLC on silica (B1680970) gel, allowing for the determination of fatty acid composition at each position of the glycerol (B35011) backbone. | aocs.org |

| Analysis of hydroxy fatty acids in bacterial lipids | 3,5-Dinitrophenyl isocyanate | Formed 3,5-dinitrophenyl urethane derivatives which were analyzed by HPLC on a chiral column, enabling separation based on optical configuration and chain length. | nih.gov |

These examples underscore the robustness of chiral derivatization as a strategy for stereochemical analysis. The derivatization of this compound with a suitable chiral alcohol or amine, followed by chromatographic separation of the resulting diastereomeric esters or amides, represents a theoretically sound and viable approach for the stereochemical investigation of chiral arachidic acid derivatives.

Applications in Advanced Materials Science and Engineering Research

Role in Polymer Chemistry and Functional Material Development

In polymer science, arachidic anhydride (B1165640) is utilized for its ability to introduce long hydrocarbon chains into polymer structures, thereby modifying their properties.

Arachidic anhydride can be used as a functionalizing agent to alter the chemical and physical properties of polymeric systems. Its incorporation can impart hydrophobicity or modify the morphology of materials.

Cross-linking of Polyethylene: In the production of cross-linked polyethylene (PEX), particularly for applications like pipes and wires, this compound is cited as a potential component of tin-free cross-linking agent masterbatches. nih.gov These masterbatches are designed to cross-link silane-grafted polyethylene materials. nih.gov

Modification of Polysaccharides: Research has demonstrated the functionalization of pectin, a natural polysaccharide, using this compound. A pulse-assisted modification method has been used to prepare pectin arachates, effectively grafting the long alkyl chain of the anhydride onto the pectin backbone. mdpi.comresearchgate.net This type of modification can alter the physicochemical properties of the polysaccharide.

| Polymeric System | Functionalization Method | Role of this compound | Resulting Material |

|---|---|---|---|

| Silane-Grafted Polyethylene | Compounding / Cross-linking | Component of a cross-linking agent | Cross-linked Polyethylene (PEX) |

| Pectin | Pulse-Assisted Modification | Acylating agent | Pectin Arachates |

This compound can act as a monomer or precursor in specific polymerization reactions, particularly in the synthesis of ester derivatives. By reacting with hydroxyl groups, it can form ester linkages, effectively incorporating the arachidoyl group into a larger molecule. An example includes the synthesis of polyester derivatives of nalbuphine, where nalbuphine is esterified by reacting with various fatty acid anhydrides, including this compound, to produce nalbuphine arachidate (B1238690). acs.orgresearchgate.net

The synthesis of high-performance polymers such as polyimides, polyesters, and polyamides typically requires difunctional monomers to build the polymer chain through step-growth polymerization. Specifically, the formation of these polymers often involves the reaction of a dianhydride with a diamine (for polyimides), a diol (for polyesters), or a diamine (for polyamides, in specific reaction schemes).

This compound is a monoanhydride , derived from the monofunctional carboxylic acid, arachidic acid. As it possesses only one anhydride group, it cannot serve as a building block for the main chain of these polymers in the way that a dianhydride can. Its chemical structure does not permit it to form the two connections necessary to propagate a linear polymer backbone. Therefore, this compound is not used for the synthesis of polyimide, polyester, or polyamide backbones. In polymer chemistry, monofunctional anhydrides are generally used to control polymer molecular weight by chain termination or to graft functional side groups onto a polymer backbone, rather than for primary chain formation.

Surface Modification and Thin Film Technologies

The long, saturated alkyl chains of this compound make it a molecule of interest for creating ordered structures on surfaces, influencing surface properties and forming the basis for advanced thin-film technologies.

The reactivity of the anhydride group allows it to form covalent bonds with functional groups present on various substrates, such as hydroxyl groups on polysaccharides. This enables the chemical modification of surfaces. For instance, the pulse-assisted modification of sugar beet pulp pectin with this compound has been investigated as a method for surface functionalization under solvent-free conditions. researchgate.net This process grafts the hydrophobic 20-carbon chain onto the pectin surface, altering its surface properties.

This compound has been a subject of significant research in the field of self-assembled monolayers (SAMs). While it is an achiral molecule in its bulk form, its adsorption and organization on a surface can lead to the formation of chiral structures.

Detailed investigations using Scanning Tunneling Microscopy (STM) have revealed that when this compound is physisorbed onto a graphite surface, it spontaneously forms highly ordered, two-dimensional self-assembled monolayers. nih.govacs.orgacs.org Key findings from this research include:

Formation of Enantiomorphous Domains: The achiral this compound molecules arrange into two distinct types of domains that are mirror images of each other. nih.govacs.org These domains are two-dimensional enantiomers, meaning the monolayer exhibits chirality despite being formed from achiral building blocks. nih.govacs.org

Van der Waals Driven Assembly: Unlike many self-assembled systems that rely on hydrogen bonding, the formation of the this compound monolayer is governed purely by van der Waals interactions between the molecules. acs.orgacs.org

Molecular Packing: The molecules adopt an interdigitating packing structure within the monolayer, where the two alkyl chains of a single molecule appear to adsorb into adjacent lamellae. acs.orgacs.org This arrangement is distinct from the more clearly separated lamellae seen with long-chain fatty acids. acs.org

The structural parameters of these self-assembled domains have been precisely measured, providing insight into the fundamental principles of 2D crystal engineering. unc.edu

| Parameter | Domain 'm' | Domain 'm'' | Reference |

|---|---|---|---|

| Symmetry Relationship | Mirror Images (2D Enantiomers) | nih.govacs.org | |

| Angle (Molecular Chain to Row-Packing Direction) | 98.0° ± 0.5° | 82.0° ± 0.5° | nih.govacs.org |

| Primary Driving Force for Assembly | van der Waals Interactions | acs.orgacs.org | |

| Substrate | Graphite | nih.govacs.orgacs.org |

Research on Drug Delivery Systems and Biomaterials (excluding clinical trials)

Design and Synthesis of Prodrugs and Controlled Release Biomaterials

There is no available scientific literature detailing the design and synthesis of prodrugs or controlled-release biomaterials specifically using this compound. Research in the field of polyanhydride biomaterials has historically centered on monomers such as sebacic acid, erucic acid dimer, and p-carboxyphenoxy propane to create polymers for controlled drug delivery, as exemplified by systems like Gliadel® and Septacin®. While the incorporation of fatty acids into polyanhydride backbones is a known strategy to modify the polymer's properties, specific research detailing the use of arachidic acid (a C20 saturated fatty acid) in this context is not present in the available literature. Similarly, the synthesis of prodrugs using an anhydride linkage with arachidic acid has not been a subject of published research.

Mechanism Studies of Controlled Release from Anhydride-Based Systems

Given the absence of research on biomaterials synthesized from this compound, there are consequently no studies on the mechanisms of controlled release from such systems. The release of drugs from polyanhydride matrices is generally understood to be governed by surface erosion of the polymer, where the hydrolytically labile anhydride bonds are cleaved upon contact with aqueous media. nih.gov The rate of this erosion, and thus the drug release, is influenced by the hydrophobicity of the polymer backbone. nih.gov It is hypothesized that a polyanhydride containing the long, saturated alkyl chain of arachidic acid would be highly hydrophobic, leading to a very slow erosion and drug release rate. However, without experimental data, this remains a theoretical consideration.

Related Research: Arachidic Acid in Nanoparticle-Based Drug Delivery

While research on this compound is not available, a related study has explored the use of arachidic acid in the formation of nanoparticles for anti-cancer drug delivery. This research provides insights into how the hydrophobic properties of arachidic acid can be leveraged in a drug delivery context, albeit not through an anhydride-based system.

In a 2013 study, researchers synthesized a conjugate of chitosan oligosaccharide and arachidic acid (CSOAA) to create self-assembled nanoparticles for the delivery of the chemotherapy drug doxorubicin (DOX). nih.gov

Synthesis and Characterization of CSOAA Nanoparticles:

The hydrophilic chitosan oligosaccharide was chemically conjugated with the hydrophobic arachidic acid to form an amphiphilic molecule.

In an aqueous solution, these CSOAA conjugates self-assembled into spherical nanoparticles with a mean diameter of approximately 130 nm and a positive surface charge. nih.gov

Drug Loading and Release:

The hydrophobic core of the nanoparticles served as a reservoir for the anti-cancer drug doxorubicin.

The release of doxorubicin from the CSOAA nanoparticles was found to be sustained and pH-dependent, which is a desirable characteristic for targeted cancer therapy. nih.gov

In Vitro and In Vivo Efficacy:

The CSOAA nanoparticles themselves showed negligible toxicity to cells.

When loaded with doxorubicin, the nanoparticles demonstrated enhanced cellular uptake of the drug in human head and neck cancer cells compared to the free drug. nih.gov

In a mouse model with tumor xenografts, the doxorubicin-loaded nanoparticles showed improved anti-tumor efficacy. nih.gov

This study highlights the potential of arachidic acid, due to its long hydrophobic chain, as a component in creating amphiphilic carriers for drug delivery. However, it is important to reiterate that this system is based on an amide linkage between chitosan and arachidic acid, not an anhydride linkage.

Data on Chitosan Oligosaccharide-Arachidic Acid (CSOAA) Nanoparticles

| Parameter | Finding | Reference |

|---|---|---|

| Nanoparticle Composition | Chitosan oligosaccharide-arachidic acid (CSOAA) conjugate | nih.gov |

| Drug Loaded | Doxorubicin (DOX) | nih.gov |

| Mean Diameter | 130 nm | nih.gov |

| Morphology | Spherical | nih.gov |

| Surface Charge (Zeta Potential) | Positive | nih.gov |

| Drug Release Profile | Sustained and pH-dependent | nih.gov |

| In Vitro Cellular Uptake | Higher than free DOX in FaDu cells | nih.gov |

| In Vivo Efficacy | Verified anti-tumor efficacy in FaDu tumor xenografted mouse model | nih.gov |

Advanced Analytical Techniques and Characterization of Arachidic Anhydride

Spectroscopic Characterization Methods

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in Arachidic Anhydride (B1165640).

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of Arachidic Anhydride by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons in its long aliphatic chains. Protons on the α-carbon, adjacent to the carbonyl group, are deshielded and typically resonate in the downfield region around δ 2.2-2.5 ppm. The spectrum is dominated by a large, complex signal in the δ 1.2-1.6 ppm range, which corresponds to the numerous methylene (B1212753) (-CH₂) groups of the fatty acid chains. A triplet signal around δ 0.88 ppm is characteristic of the terminal methyl (-CH₃) protons. hmdb.cachemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information. A key diagnostic signal is that of the carbonyl carbon, which for anhydrides typically appears in the highly deshielded region of δ 160-180 ppm. Similar to the ¹H NMR spectrum, the long alkyl chains produce a series of signals for the methylene carbons, generally between δ 20-40 ppm, with the terminal methyl carbon appearing at approximately δ 14 ppm. chemicalbook.comfoodb.ca The carbon α to the carbonyl group is also distinctly shifted.

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | Terminal -CH₃ | ~0.88 | Triplet |

| ¹H | Bulk -(CH₂)n- | ~1.2-1.6 | Multiplet |

| ¹H | α-CH₂ (next to C=O) | ~2.2-2.5 | Triplet |

| ¹³C | Terminal -CH₃ | ~14 | - |

| ¹³C | Bulk -(CH₂)n- | ~20-40 | - |

| ¹³C | α-CH₂ (next to C=O) | ~30-35 | - |

| ¹³C | Carbonyl C=O | ~160-180 | - |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. Acid anhydrides have a highly characteristic IR spectral signature. spectroscopyonline.com The most prominent feature for this compound is the presence of two distinct carbonyl (C=O) stretching absorption bands, which arise from symmetric and asymmetric stretching modes. libretexts.orglibretexts.org For acyclic anhydrides, these bands are typically observed near 1820 cm⁻¹ (asymmetric stretch, usually stronger) and 1750 cm⁻¹ (symmetric stretch). libretexts.orglibretexts.org

Additional characteristic peaks include the C-O stretching vibrations, which appear in the 1000 to 1300 cm⁻¹ region. libretexts.orglibretexts.org The long alkyl chains of the arachidic moieties give rise to strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1470 cm⁻¹. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Asymmetric C=O Stretch | Anhydride | ~1820 |

| Symmetric C=O Stretch | Anhydride | ~1750 |

| C-O Stretch | Anhydride | 1000 - 1300 |

| C-H Stretch | Alkane | 2850 - 2960 |

| C-H Bend | Alkane | ~1470 |

Mass Spectrometry (MS) Techniques (e.g., GC-MS, LC-MS, LC-MS/MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to gain structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): While widely used for fatty acid analysis (often after derivatization), direct GC-MS of this compound can be challenging due to its high molecular weight and potential for thermal degradation within the hot GC inlet, which can cause decomposition back to arachidic acid. chempap.orgchromforum.org If analysis is successful, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: LC-MS is a more suitable technique as it avoids high temperatures during sample introduction. springernature.comnih.gov Using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) can be readily detected. A prominent fragmentation pathway for anhydrides in MS involves the cleavage of the C-O bond to form a stable acylium ion ([R-CO]⁺), which would be a major peak in the spectrum. libretexts.org Tandem mass spectrometry (LC-MS/MS) can be used for selective and sensitive quantification by monitoring specific parent-to-daughter ion transitions, providing high confidence in identification. uzh.chnih.gov

Chromatographic Separation and Quantification

Chromatographic methods are indispensable for isolating this compound from complex mixtures and for its precise quantification.

Gas Chromatography (GC) and Capillary GC

Gas Chromatography (GC) is a high-resolution separation technique, but its application to intact this compound is limited.

Challenges: The primary difficulty is the thermal lability of the anhydride functional group, which may decompose in the high-temperature environment of the GC injector and column. chromforum.org This can lead to inaccurate quantification and the appearance of artifact peaks corresponding to arachidic acid.

Methodology: If direct analysis is attempted, a high-temperature, non-polar capillary column would be required. Careful optimization of the injection port temperature is crucial to minimize on-column degradation. chromforum.org

Indirect Analysis: A more common approach in GC is to analyze the constituent fatty acids after a derivatization step. For instance, the anhydride can be hydrolyzed and then converted to a more volatile and stable derivative, such as a fatty acid methyl ester (FAME), which can then be readily analyzed by capillary GC using standard methods. sigmaaldrich.comsigmaaldrich.com Specialized acidic bonded-phase capillary columns, such as those with a Nukol™ phase, are effective for analyzing underivatized free fatty acids, which could be used to quantify the amount of arachidic acid formed from anhydride hydrolysis. sigmaaldrich.comsigmaaldrich.com

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and powerful analytical technique for the separation, identification, and quantification of chemical compounds. The UPLC system utilizes columns with smaller particle sizes (<2 µm), which allows for higher resolution, improved sensitivity, and faster analysis times compared to traditional HPLC. When coupled with a tandem mass spectrometer (MS/MS), the technique provides exceptional selectivity and structural information.

In the context of fatty acid derivatives like this compound, a UPLC-MS/MS method would offer a robust platform for its analysis. The chromatographic separation would likely be performed on a reversed-phase column, such as a C8 or C18, using a gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with additives like formic acid to improve ionization. nih.govnih.gov

Microscopic and Surface Analysis Techniques

Atomic Force Microscopy (AFM) for Surface Morphology and Nanomechanical Properties

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information at the nanoscale. It can also be used to measure various mechanical properties of a surface, such as stiffness and adhesion. In the study of long-chain fatty acid derivatives, AFM is particularly valuable for characterizing thin films and monolayers, such as those prepared by the Langmuir-Blodgett method.

Studies on Arachidic Acid monolayers provide significant insight into the type of analysis applicable to its anhydride. AFM has been used to study the surface morphology of Arachidic Acid films, revealing how the arrangement and structure of the film depend on the number of layers deposited. mdpi.com For instance, research has shown that the surface roughness and surface area of these films change as more monolayers are added. A study on Arachidic Acid films developed as sensitive coatings found that a 17-monolayer film exhibited the maximal average roughness and surface area, indicating a highly developed surface morphology. mdpi.com

The nanomechanical properties of such films can also be probed using AFM. By measuring the force required for the AFM tip to penetrate the monolayer, a breakthrough force can be calculated. This provides quantitative data on the mechanical stability of the film.

| Number of Monolayers | Average Roughness (nm) | Surface Area (µm²) |

|---|---|---|

| 5 | - | - |

| 9 | - | - |

| 13 | 6.7 | 28.4 |

| 17 | 9.3 | 29.7 |

| 21 | - | - |

| 25 | - | - |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nanometers of a material's surface. researchgate.netcarleton.edu The technique works by irradiating a surface with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the material. eag.com

An XPS analysis of this compound would provide critical information about its surface chemistry. The primary elements expected to be detected are Carbon (C) and Oxygen (O). A survey scan would confirm the presence of these elements and identify any surface contaminants. carleton.edu

High-resolution scans of the C 1s and O 1s regions would offer detailed insight into the chemical bonding. For this compound, the C 1s spectrum would be expected to show a primary peak corresponding to the long hydrocarbon chain (C-C, C-H bonds) at a binding energy of approximately 285 eV. A second, smaller peak at a higher binding energy would correspond to the carbon atoms of the carboxyl groups in the anhydride functional group (O=C-O-C=O).

The O 1s spectrum would be particularly informative. It would be expected to show two distinct peaks: one for the carbonyl oxygen (C=O) and another for the ether-linked oxygen (C-O-C) in the anhydride group. The relative areas of these carbon and oxygen peaks can be used to confirm the stoichiometry and purity of the anhydride at the surface. azooptics.com

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. It works by irradiating a crystalline material with X-rays and measuring the angles and intensities of the diffracted beams. This diffraction pattern is unique to a specific crystal structure.

While specific crystallographic data for this compound is not available, extensive research on Arachidic Acid crystals provides a clear example of the data XRD can yield. Studies have identified new polymorphic phases of Arachidic Acid, determining its crystal system, space group, and unit cell dimensions with high precision. rsc.orgresearchgate.netnih.gov

For example, a new polymorphic Bm form of Arachidic Acid was identified as belonging to the monoclinic space group P21/c, with four molecules per unit cell. rsc.orgresearchgate.netnih.gov The detailed crystallographic parameters were solved at different temperatures, demonstrating the stability of the structure. rsc.orgresearchgate.net XRD patterns of powdered Arachidic Acid coatings also reveal information about the preferred crystallographic orientation of the molecules when deposited as a thin film. researchgate.net An XRD analysis of this compound would similarly reveal its fundamental crystallographic properties, which are crucial for understanding its solid-state behavior and material properties.

| Parameter | Value (at 300 K) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.5891(2) |

| b (Å) | 7.3916(3) |

| c (Å) | 50.982(2) |

| α (°) | 90 |

| β (°) | 91.956(2) |

| γ (°) | 90 |

| Volume (ų) | 2103.92(14) |

| Z (Molecules/unit cell) | 4 |

Theoretical and Computational Chemistry of Arachidic Anhydride

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic structure and related properties of molecules. DFT is a preferred method due to its favorable balance of computational cost and accuracy for medium to large-sized molecules. researchgate.netscm.com

DFT calculations can be used to determine the most stable three-dimensional arrangement of atoms in arachidic anhydride (B1165640). By optimizing the molecular geometry, researchers can predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

For long-chain saturated fatty acids like arachidic acid, the lowest energy conformation is typically an all-trans, linear arrangement of the carbon backbone. nih.gov It is therefore predicted that the two 20-carbon chains of arachidic anhydride would also adopt this extended, zig-zag conformation. The geometry optimization process involves finding the minimum energy structure on the potential energy surface. researchgate.net A potential energy surface (PES) scan can be implemented to identify the most stable conformer. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: These values are illustrative, based on general parameters for aliphatic anhydrides and alkanes, and would be precisely determined through a specific DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory researchgate.netresearchgate.net).

Once the optimized geometry is found, DFT calculations can be used to compute the vibrational frequencies of the molecule. This analysis is crucial for interpreting and assigning experimental infrared (IR) and Raman spectra. rsc.org Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds.

For this compound, the vibrational spectrum would be characterized by:

Anhydride Group Vibrations : Two distinct carbonyl (C=O) stretching bands are expected due to symmetric and asymmetric coupling. These typically appear at high wavenumbers (e.g., 1750-1850 cm⁻¹). researchgate.net A characteristic C-O-C stretching vibration would also be present. researchgate.net

Alkyl Chain Vibrations : The long C₂₀ chains would give rise to prominent C-H stretching modes just below 3000 cm⁻¹. acs.org Additionally, a series of bands corresponding to CH₂ scissoring, twisting, and wagging would be observed in the fingerprint region (below 1500 cm⁻¹).

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Note: These frequency ranges are based on characteristic values for the given functional groups and would be refined by specific quantum chemical calculations.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This method is ideal for studying large systems and processes like self-assembly and interactions within complex environments. northeastern.edu

The dual nature of this compound—a polar anhydride headgroup and two long, nonpolar alkyl tails—suggests a strong tendency for self-assembly. MD simulations can be used to study how these molecules interact and aggregate. nih.gov The primary driving force for aggregation would be the van der Waals forces between the extensive hydrocarbon chains. rsc.org

Simulations could model the behavior of many this compound molecules in a solvent like water. Such studies would likely show the formation of ordered structures like monolayers at an air-water interface, or micelles and bilayers where the hydrophobic tails are shielded from the aqueous environment. nih.gov For computationally intensive, long-timescale simulations of aggregation, coarse-grained MD (CG-MD) models, where groups of atoms are represented as single particles, can be particularly effective. nih.gov

MD simulations are invaluable for understanding how a molecule's environment influences its reactivity. nih.gov An this compound molecule could be simulated within a model cell membrane or at the interface of two immiscible liquids to observe its behavior. researchgate.net

These simulations can provide insights into:

Conformational Changes : How the surrounding environment alters the shape of the anhydride and the orientation of its reactive sites.

Solvation and Accessibility : The arrangement of solvent molecules (e.g., water) around the anhydride group. This is critical for reactions like hydrolysis, as the simulation can reveal the probability of a water molecule approaching the electrophilic carbonyl carbons.

Partitioning Behavior : Predicting whether the molecule prefers to reside in a lipid-like phase versus an aqueous phase, which dictates its local concentration and potential reaction partners.

Computational Approaches in Reaction Mechanism Elucidation

Understanding the precise pathway of a chemical reaction is a central goal of computational chemistry. For this compound, this involves modeling its characteristic reactions, such as hydrolysis or aminolysis. Quantum chemical methods are used to map the reaction's potential energy surface, identifying the low-energy paths from reactants to products. lbl.govrsc.org

The elucidation of a reaction mechanism, for instance, the hydrolysis of this compound to form two molecules of arachidic acid, typically involves the following computational steps:

Reactant and Product Optimization : The minimum energy structures of the reactants (this compound and water) and products (two arachidic acid molecules) are calculated.

Transition State (TS) Search : A search is performed for the transition state, which represents the highest energy point along the reaction coordinate. Automated methods like the Artificial Force Induced Reaction (AFIR) method can be employed to explore potential reaction pathways and locate TSs. rsc.orgdigitellinc.com

TS Verification : The located TS is confirmed by a frequency calculation. A true transition state has exactly one imaginary frequency, corresponding to the motion of atoms along the reaction coordinate. rsc.org

This computational approach provides a molecular-level movie of the bond-breaking and bond-forming processes, offering insights that are often inaccessible through experimental means alone. mit.edu

Q & A

Basic Research Questions

Q. What established laboratory methods are used to synthesize arachidic anhydride, and how can purity be ensured?

- This compound can be synthesized via esterification or dehydration of arachidic acid. Acetic anhydride synthesis protocols (e.g., refluxing with a catalyst like sulfuric acid) and maleic anhydride production methods (e.g., controlled oxidation) provide frameworks for optimizing reaction conditions. Purity is ensured through distillation and spectroscopic validation (e.g., FTIR for functional group analysis) . Post-synthesis, techniques like acid-base titration or chromatography can quantify residual reactants.

Q. How can researchers characterize this compound’s structural integrity and purity using spectroscopic techniques?

- FTIR : Identify characteristic peaks for anhydride C=O (∼1800 cm⁻¹) and ester linkages (∼1250 cm⁻¹) .

- NMR : ¹³C NMR can confirm the absence of unreacted arachidic acid (carboxylic carbon at ∼170 ppm shifts to anhydride carbonyl groups) .

- Titration : Acid-base back titration quantifies unreacted acid, as demonstrated in maleic anhydride grafting studies .

Q. What purification strategies are effective for isolating this compound from reaction byproducts?

- Fractional distillation under reduced pressure minimizes thermal degradation, a method used in acetic anhydride purification . Recrystallization in non-polar solvents (e.g., hexane) can separate anhydrides from polar impurities . Purity validation via melting point analysis and HPLC is recommended .

Advanced Research Questions

Q. How can reaction conditions for this compound synthesis be optimized to maximize yield and minimize side reactions?

- Design of Experiments (DoE) : Vary temperature, catalyst concentration, and reaction time using factorial design, as seen in maleic anhydride production cost analyses .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify rate-limiting steps . For example, maleic anhydride synthesis optimizes benzene oxidation temperatures to 350–400°C .

- Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to absorb water, preventing hydrolysis back to arachidic acid .

Q. What computational approaches model the reactivity of this compound in esterification or polymerization reactions?

- Density Functional Theory (DFT) : Predict activation energies for nucleophilic acyl substitutions, as applied to phthalic anhydride’s reactivity in polyester resins .

- Molecular Dynamics (MD) : Simulate interactions between this compound and biopolymers (e.g., cellulose) to optimize grafting efficiency .

Q. How should researchers resolve contradictions in experimental data, such as inconsistent grafting ratios in polymer modification studies?

- Error Analysis : Quantify uncertainties in titration (e.g., pH meter calibration errors) and spectroscopic methods (baseline correction artifacts) .

- Cross-Validation : Compare results from multiple techniques (e.g., FTIR, elemental analysis) to confirm grafting efficiency, as done for maleic anhydride-grafted polypropylene .

Q. What methodologies are recommended for studying this compound’s stability under varying environmental conditions?

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles (e.g., weight loss at 150–200°C for anhydride breakdown) .

- Hydrolytic Stability Tests : Expose samples to humid environments (e.g., 85% RH) and monitor hydrolysis via pH changes or FTIR .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.